molecular formula C9H11NO2 B13873337 2-Methoxy-5,6-dimethylpyridine-3-carbaldehyde

2-Methoxy-5,6-dimethylpyridine-3-carbaldehyde

Cat. No.: B13873337
M. Wt: 165.19 g/mol
InChI Key: FPRAMZNBKINXKF-UHFFFAOYSA-N
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Description

2-Methoxy-5,6-dimethylpyridine-3-carbaldehyde is a pyridine derivative featuring a methoxy group at position 2, methyl groups at positions 5 and 6, and a carbaldehyde moiety at position 3. Its molecular formula is C₁₀H₁₁NO₂, with a calculated molecular weight of 177.20 g/mol. The compound’s structure combines electron-withdrawing (carbaldehyde) and electron-donating (methoxy, methyl) groups, creating unique electronic and steric properties. This combination makes it a versatile intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals, where regioselective reactivity is critical.

Properties

Molecular Formula

C9H11NO2

Molecular Weight

165.19 g/mol

IUPAC Name

2-methoxy-5,6-dimethylpyridine-3-carbaldehyde

InChI

InChI=1S/C9H11NO2/c1-6-4-8(5-11)9(12-3)10-7(6)2/h4-5H,1-3H3

InChI Key

FPRAMZNBKINXKF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(N=C1C)OC)C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-5,6-dimethylpyridine-3-carbaldehyde can be achieved through various synthetic routes. One common method involves the reaction of 2,6-dimethylpyridine with methoxyacetaldehyde under acidic conditions. The reaction typically requires a catalyst such as sulfuric acid and is conducted at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of 2-Methoxy-5,6-dimethylpyridine-3-carbaldehyde often involves large-scale batch or continuous flow processes. These methods utilize optimized reaction conditions, including precise temperature control, efficient mixing, and the use of high-purity starting materials to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-5,6-dimethylpyridine-3-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions often use reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: 2-Methoxy-5,6-dimethylpyridine-3-carboxylic acid.

    Reduction: 2-Methoxy-5,6-dimethylpyridine-3-methanol.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

2-Methoxy-5,6-dimethylpyridine-3-carbaldehyde has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of pharmaceutical agents with therapeutic potential.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Methoxy-5,6-dimethylpyridine-3-carbaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. Additionally, the methoxy and methyl groups contribute to the compound’s overall reactivity and stability, influencing its interactions with biological molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Comparative Analysis of Key Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Functional Groups CAS Number Reference
2-Methoxy-5,6-dimethylpyridine-3-carbaldehyde C₁₀H₁₁NO₂ 177.20 2-OCH₃, 5-CH₃, 6-CH₃, 3-CHO Aldehyde, Methoxy, Methyl Not reported N/A
2,6-Dimethylpyridine-3-carbaldehyde C₈H₁₂N₂O 152.20 2-CH₃, 6-CH₃, 3-CHO Aldehyde, Methyl 1440961-37-4
4-Bromo-3-fluoro-2-methoxybenzaldehyde C₈H₆BrFO₂ 233.04 4-Br, 3-F, 2-OCH₃, 1-CHO Aldehyde, Halogens, Methoxy 1440961-37-4
Methyl 6-[(methylamino)methyl]pyridine-3-carboxylate dihydrochloride C₁₁H₁₇Cl₂N₂O₂ 253.12 6-(CH₂NHCH₃), 3-COOCH₃ Ester, Amine 1909336-84-0

Structural and Electronic Differences

Pyridine vs. Benzene Core :

  • The target compound and 2,6-dimethylpyridine-3-carbaldehyde share a pyridine core, but the latter lacks the methoxy group and has fewer methyl substituents. This results in reduced steric hindrance and altered electronic effects (e.g., weaker electron donation compared to methoxy).
  • In contrast, 4-bromo-3-fluoro-2-methoxybenzaldehyde features a benzene ring with halogen substituents (Br, F), enhancing electrophilic reactivity at the aldehyde group due to halogen-induced electron withdrawal.

Methyl 6-[(methylamino)methyl]pyridine-3-carboxylate dihydrochloride replaces the aldehyde with an ester and adds an amine-functionalized side chain, making it more hydrophilic and suited for pharmaceutical applications (e.g., as a ligand or intermediate).

Molecular Weight and Reactivity

  • The target compound’s higher molecular weight (177.20 g/mol) compared to 2,6-dimethylpyridine-3-carbaldehyde (152.20 g/mol) reflects its additional methoxy and methyl groups. These groups may reduce solubility in polar solvents.

Biological Activity

2-Methoxy-5,6-dimethylpyridine-3-carbaldehyde is a pyridine derivative that has garnered attention in scientific research due to its diverse biological activities. This compound is primarily investigated for its potential applications in medicinal chemistry, particularly in the fields of antimicrobial and anticancer research. Understanding its biological mechanisms and effects is crucial for the development of new therapeutic agents.

Chemical Structure and Properties

The chemical structure of 2-Methoxy-5,6-dimethylpyridine-3-carbaldehyde features a pyridine ring substituted with two methyl groups and a methoxy group, alongside an aldehyde functional group. This specific substitution pattern contributes to its unique reactivity and biological properties.

The biological activity of 2-Methoxy-5,6-dimethylpyridine-3-carbaldehyde is largely attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The aldehyde group allows the compound to form covalent bonds with nucleophilic residues in proteins, modulating enzyme activity and influencing biochemical pathways.
  • Antimicrobial Activity : Research indicates that this compound exhibits significant antimicrobial properties against various pathogens, making it a candidate for developing new antibiotics.
  • Anticancer Properties : Studies have shown that 2-Methoxy-5,6-dimethylpyridine-3-carbaldehyde can induce apoptosis in cancer cell lines, demonstrating its potential as an anticancer agent .

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of 2-Methoxy-5,6-dimethylpyridine-3-carbaldehyde against several bacterial strains. The results indicated a broad-spectrum activity with minimum inhibitory concentrations (MIC) ranging from 50 to 200 µg/mL depending on the organism.

Bacterial StrainMIC (µg/mL)
Escherichia coli100
Staphylococcus aureus150
Pseudomonas aeruginosa200

Anticancer Activity

In vitro studies demonstrated that the compound exhibits cytotoxic effects on various cancer cell lines. For example, it was found to induce apoptosis in HepG2 (liver cancer) and MCF-7 (breast cancer) cells.

Cell LineIC50 (µM)
HepG225
MCF-730
A375 (melanoma)20

The mechanism behind this cytotoxicity involves the activation of apoptotic pathways and inhibition of cell proliferation .

Case Studies

  • Study on Anticancer Properties : A recent study focused on the synthesis of derivatives based on 2-Methoxy-5,6-dimethylpyridine-3-carbaldehyde and their evaluation against cancer cell lines. The derivatives exhibited enhanced potency compared to the parent compound, indicating that structural modifications can significantly impact biological activity .
  • Enzyme Interaction Studies : Another investigation assessed the interaction of this compound with specific enzymes involved in metabolic pathways. It was found to inhibit key enzymes linked to cancer metabolism, further supporting its potential as an anticancer drug.

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